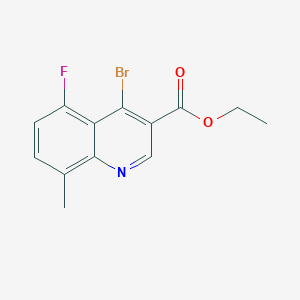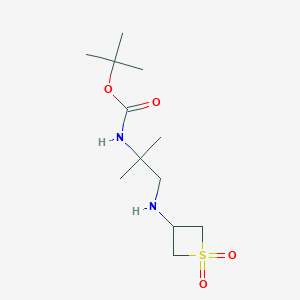
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a dioxidothietan ring, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate involves several steps, typically starting with the preparation of the dioxidothietan ring. This ring can be synthesized through the oxidation of a thietan derivative using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidothietan intermediate is then reacted with tert-butyl isocyanate and a suitable amine to form the final carbamate compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The dioxidothietan ring can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the carbamate group can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the carbamate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidothietan ring and carbamate group are key structural features that enable the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the dioxidothietan ring.
This compound: Contains a different functional group, such as an ester or amide, instead of the carbamate group. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H24N2O4S |
|---|---|
Molekulargewicht |
292.40 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-11(2,3)18-10(15)14-12(4,5)8-13-9-6-19(16,17)7-9/h9,13H,6-8H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
LNWRJGWGCYESNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


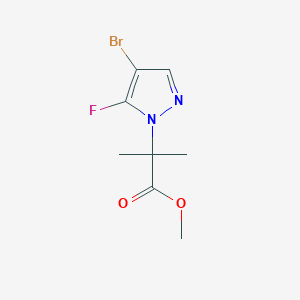

![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)


![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
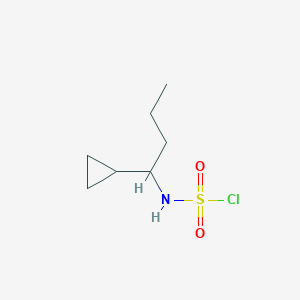
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
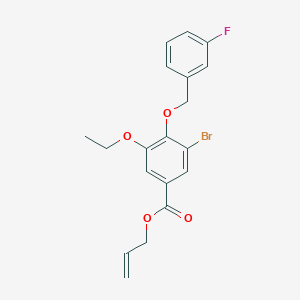
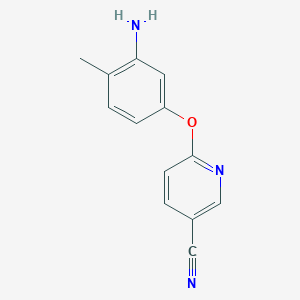
![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
